molecular formula C15H19N7O3 B2357018 ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate CAS No. 2034517-26-3

ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B2357018
CAS No.: 2034517-26-3
M. Wt: 345.363
InChI Key: FJGMAWFTZZVVJJ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate is a heterocyclic compound combining pyridazine, piperidine, and 1,2,4-triazole moieties. Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer activities, as highlighted in reviews of triazole-based compounds . The piperidine ring contributes to conformational flexibility, which may enhance binding affinity to biological targets like enzymes or receptors .

Properties

IUPAC Name

ethyl 4-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-2-25-15(24)21-7-5-11(6-8-21)18-14(23)12-3-4-13(20-19-12)22-10-16-9-17-22/h3-4,9-11H,2,5-8H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMAWFTZZVVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple heterocyclic components, including a piperidine ring, a pyridazine moiety, and a triazole group. Its molecular formula is C15H19N7O3C_{15}H_{19}N_{7}O_{3} with a molecular weight of 345.363 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Utilizing 1H-1,2,4-triazole derivatives as precursors.
  • Pyridazine Integration : Introducing pyridazine through condensation reactions.
  • Piperidine Ring Formation : Completing the structure by adding the piperidine component.

These synthetic routes are crucial for modifying the compound to enhance its biological efficacy or selectivity.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings often exhibit significant antimicrobial properties. Specifically:

  • Antifungal Activity : Derivatives have shown effectiveness against various fungal strains.
  • Antibacterial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Properties

Compounds similar to this compound have exhibited antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1) .

Anticancer Potential

Molecular docking studies suggest that this compound interacts with bromodomains involved in cancer progression. It forms critical hydrogen bonds and hydrophobic interactions that enhance binding affinity to target proteins . This interaction suggests potential applications in cancer therapy.

Structure–Activity Relationships (SAR)

The SAR of this compound indicates that modifications to the triazole and pyridazine moieties can significantly impact biological activity. For example:

Structural FeatureModificationImpact on Activity
Triazole RingSubstituentsEnhanced antimicrobial properties
Piperidine RingFunctional groupsImproved binding affinity to target proteins

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated various triazole derivatives against bacterial strains and found significant inhibition rates for compounds similar to this one.
    • IC50 values were reported for several derivatives against MRSA .
  • Investigation of Anticancer Effects :
    • Research demonstrated that certain derivatives exhibited cytotoxic effects on colon carcinoma cell lines with IC50 values ranging from 6.2 μM to 27.3 μM .

Comparison with Similar Compounds

Key Observations :

  • Unlike deferasirox ethyl ester , the absence of hydroxyphenyl groups may reduce metal-chelating activity but improve metabolic stability.

Key Observations :

  • Compared to quinazoline-triazole hybrids , the pyridazine core may reduce steric hindrance, improving target accessibility.

Key Observations :

  • The target compound’s ethyl ester group may enhance oral bioavailability compared to free carboxylic acids .
  • Its synthetic route is less complex than Pd-catalyzed protocols , reducing production costs.

Preparation Methods

Nucleophilic Substitution on Pyridazine Precursors

A common method involves substituting a halogen atom at the 6-position of pyridazine-3-carboxylic acid with 1H-1,2,4-triazole. For example, 6-chloropyridazine-3-carboxylic acid undergoes nucleophilic aromatic substitution with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the triazole-substituted pyridazine derivative.

Reaction Conditions

Parameter Value
Solvent DMF
Temperature 80–100°C
Time 12–24 hours
Base K₂CO₃
Yield 60–75%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs CuAAC to construct the triazole ring directly on the pyridazine scaffold. Propargylamine is introduced at the 6-position of pyridazine-3-carboxylic acid, followed by reaction with an azide under catalytic Cu(I) conditions. This method offers regioselectivity and mild reaction conditions, though it requires pre-functionalized starting materials.

Optimized Protocol

  • Azide Source : Sodium azide (NaN₃)
  • Catalyst : CuI (10 mol%)
  • Solvent : THF/H₂O (3:1)
  • Yield : 70–85%

Preparation of 4-Aminopiperidine-1-Carboxylate

Reductive Amination of Piperidin-4-One

4-Aminopiperidine derivatives are synthesized via reductive amination of N-Boc-piperidin-4-one with ammonium acetate or benzylamine, followed by hydrogenolysis or acidolysis to remove protecting groups. Ethyl chloroformate is then used to introduce the ethyl carboxylate moiety at the 1-position.

Key Steps

  • Reductive Amination :
    • Substrate : N-Boc-piperidin-4-one
    • Reagent : NH₄OAc, NaBH₃CN
    • Solvent : MeOH
    • Yield : 80–90%
  • Deprotection :
    • Reagent : TFA in DCM
    • Yield : 95%
  • Ethyl Carboxylation :
    • Reagent : Ethyl chloroformate, Et₃N
    • Solvent : DCM
    • Yield : 85–90%

Amide Coupling of Fragments

The final step involves coupling 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid with 4-aminopiperidine-1-carboxylate using standard amide-forming reagents.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation. The reaction proceeds at room temperature for 12–18 hours, followed by purification via column chromatography.

Reaction Parameters

Component Quantity
EDC 1.2 equiv
HOBt 1.5 equiv
Solvent DMF
Temperature 25°C
Yield 65–78%

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts efficiently with the piperidine amine. This method minimizes racemization and is suitable for acid-sensitive substrates.

Optimized Conditions

  • Activating Agent : Isobutyl chloroformate
  • Base : N-Methylmorpholine
  • Solvent : THF
  • Yield : 70–82%

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol/water or chromatography on silica gel (eluent: ethyl acetate/hexane). Characterization by ¹H/¹³C NMR, HRMS, and HPLC confirms structural integrity and purity (>95%).

Typical Analytical Data

  • Melting Point : 215–217°C (decomposes)
  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, J = 7.1 Hz), 3.15–3.45 (m, 4H), 4.12 (q, 2H, J = 7.1 Hz), 7.85 (s, 1H), 8.45 (s, 1H), 8.90 (s, 1H).
  • HRMS (ESI+) : m/z calculated for C₁₆H₂₀N₆O₃ [M+H]⁺ 369.1564, found 369.1568.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during triazole introduction. Using bulky bases (e.g., DIPEA) or directing groups on pyridazine improves selectivity.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may necessitate extended reaction times. Co-solvents like THF/DCM balance reactivity and solubility.

Q & A

Basic: What are the key steps in synthesizing ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)piperidine-1-carboxylate?

Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling pyridazine-3-carboxylic acid derivatives with piperidine precursors using coupling agents like HATU or EDC.
  • Triazole ring introduction : Via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution on pre-functionalized pyridazine intermediates.
  • Esterification : Final protection of the piperidine nitrogen using ethyl chloroformate.
    Critical parameters include solvent selection (e.g., DMF for coupling reactions), temperature control (0–25°C for CuAAC), and purification via column chromatography or recrystallization .

Advanced: How can computational methods optimize the synthesis of this compound?

The Integrated Reaction Design & Discovery (ICReDD) framework combines quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction conditions. For example:

  • Reaction path screening : Identify low-energy pathways for triazole ring formation.
  • Solvent/catalyst selection : Use COSMO-RS simulations to predict solvent effects on yield.
  • High-throughput virtual screening : Generate analogs with modified substituents (e.g., methyl vs. ethyl esters) to prioritize synthesis targets .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry of the triazole ring and piperidine substitution patterns.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 387.17).
  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the triazole-pyridazine core relative to the piperidine ring .

Advanced: How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Piperidine substitution : Replacing the ethyl ester with a carboxylic acid (via hydrolysis) increases solubility but reduces membrane permeability.
  • Triazole positioning : 1,2,4-triazol-1-yl at pyridazine C6 enhances kinase inhibition vs. C4-substituted analogs.
  • Pyridazine modifications : Electron-withdrawing groups (e.g., nitro) at C3 improve binding to ATP pockets in kinase assays. SAR data should be validated using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Basic: What methods assess the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13). Monitor degradation via HPLC-MS.
  • Solution stability : Assess in common solvents (DMSO, PBS) over 72 hours; piperidine esters may hydrolyze in aqueous buffers (pH > 8).
  • Solid-state stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., IC50 variability in kinase assays) may arise from:

  • Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or buffer ionic strength.
  • Protein isoform variability : Test against multiple kinase isoforms (e.g., PKCα vs. PKCβ).
  • Off-target effects : Use proteome-wide affinity profiling (e.g., kinome-wide KINOMEscan) to identify non-specific binding .

Basic: What are the primary biological targets of this compound?

The triazole-pyridazine-piperidine scaffold shows activity against:

  • Kinases : CDK2/cyclin E (IC50 ~0.8 µM) due to ATP-binding pocket interactions.
  • Microbial targets : E. coli dihydrofolate reductase (Ki = 2.3 µM) via competitive inhibition.
  • Neurological receptors : Partial agonism at 5-HT1A receptors (EC50 = 15 µM) .

Advanced: How to design a robust experimental workflow for target validation?

  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., siRNA knockdown).
  • Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to confirm binding poses.
  • In vivo models : Use zebrafish embryos for preliminary toxicity and efficacy screening before murine studies .

Basic: How to troubleshoot low yields during synthesis?

Common issues and solutions:

  • Incomplete coupling : Use fresh coupling agents (EDC/HOBt) and monitor reaction progress via TLC.
  • Byproduct formation : Optimize stoichiometry (1.2 equivalents of triazole precursor) and reduce reaction time.
  • Purification challenges : Switch to reverse-phase HPLC for polar intermediates .

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Deuterium incorporation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug design : Mask the ester as a tert-butyl carbamate, which hydrolyzes in plasma.
  • Lipophilicity adjustment : Introduce fluorine atoms to balance permeability and metabolic clearance .

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